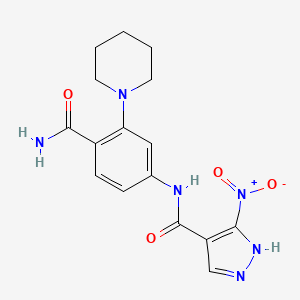![molecular formula C21H18N2O4 B7434067 N-[4-(3-carbamoylphenoxy)phenyl]-5-hydroxy-2-methylbenzamide](/img/structure/B7434067.png)
N-[4-(3-carbamoylphenoxy)phenyl]-5-hydroxy-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(3-carbamoylphenoxy)phenyl]-5-hydroxy-2-methylbenzamide, also known as ML167, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies and has been identified as a lead compound for drug development.
作用機序
The mechanism of action of N-[4-(3-carbamoylphenoxy)phenyl]-5-hydroxy-2-methylbenzamide involves the inhibition of specific enzymes, such as phosphodiesterase 10A (PDE10A) and phosphodiesterase 4D (PDE4D). These enzymes play a crucial role in various cellular processes, including signal transduction and gene expression. Inhibition of these enzymes by N-[4-(3-carbamoylphenoxy)phenyl]-5-hydroxy-2-methylbenzamide leads to downstream effects that result in the therapeutic benefits observed in preclinical studies.
Biochemical and Physiological Effects:
N-[4-(3-carbamoylphenoxy)phenyl]-5-hydroxy-2-methylbenzamide has been shown to have a range of biochemical and physiological effects, depending on the disease being studied. In cancer, it has been shown to inhibit cell proliferation and induce apoptosis, while in inflammation, it has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative disorders, it has been shown to protect neurons from oxidative stress and improve cognitive function.
実験室実験の利点と制限
One of the main advantages of N-[4-(3-carbamoylphenoxy)phenyl]-5-hydroxy-2-methylbenzamide for lab experiments is its high specificity for the target enzymes, which reduces the risk of off-target effects. It is also relatively easy to synthesize and has good stability, making it a reliable compound for experiments. However, one limitation is its relatively low potency compared to other inhibitors, which may require higher concentrations for effective inhibition.
将来の方向性
There are several future directions for the study of N-[4-(3-carbamoylphenoxy)phenyl]-5-hydroxy-2-methylbenzamide, including the development of more potent analogs with improved pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(3-carbamoylphenoxy)phenyl]-5-hydroxy-2-methylbenzamide and its potential applications in other diseases. Finally, clinical trials are needed to determine the safety and efficacy of N-[4-(3-carbamoylphenoxy)phenyl]-5-hydroxy-2-methylbenzamide as a potential therapeutic agent.
合成法
The synthesis of N-[4-(3-carbamoylphenoxy)phenyl]-5-hydroxy-2-methylbenzamide is a multi-step process that involves the coupling of 3-carbamoylphenol with 4-bromoanisole to form an intermediate, which is then coupled with 5-hydroxy-2-methylbenzoic acid to form the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
N-[4-(3-carbamoylphenoxy)phenyl]-5-hydroxy-2-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of enzymes that are involved in these diseases, making it a potential candidate for drug development.
特性
IUPAC Name |
N-[4-(3-carbamoylphenoxy)phenyl]-5-hydroxy-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-13-5-8-16(24)12-19(13)21(26)23-15-6-9-17(10-7-15)27-18-4-2-3-14(11-18)20(22)25/h2-12,24H,1H3,(H2,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGHAVGOCPGCBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)C(=O)NC2=CC=C(C=C2)OC3=CC=CC(=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-carbamoylphenoxy)phenyl]-5-hydroxy-2-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide](/img/structure/B7433999.png)
![Methyl 4-[2,2,2-trifluoro-1-[2-(4-methoxy-2-methylphenyl)acetyl]oxyethyl]benzoate](/img/structure/B7434007.png)
![Methyl 1-[5-methoxy-2-(trifluoromethoxy)benzoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylate](/img/structure/B7434015.png)

![4-chloro-3-fluoro-N-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]benzenesulfonamide](/img/structure/B7434031.png)
![rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanamine](/img/structure/B7434051.png)
![[1-[4-(3-Carbamoylpiperidin-1-yl)benzoyl]piperidin-2-yl]methyl piperidine-1-carboxylate](/img/structure/B7434052.png)
![methyl N-[[4-[(6-carbamoylpyrimidin-4-yl)amino]phenyl]methyl]-N-methylcarbamate](/img/structure/B7434056.png)
![ethyl (1R,3S,4S)-2-[4-iodo-3-(trifluoromethoxy)benzoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B7434062.png)
![6-iodo-N-[(1-methylsulfonylazetidin-3-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7434063.png)
![N-[3-[(6-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl]methanesulfonamide](/img/structure/B7434068.png)
![N-[3-[(2-amino-2-oxoethyl)-methylcarbamoyl]phenyl]-6-methyl-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B7434071.png)
![N-[(2R,3R)-1-(1-benzylpyrazole-3-carbonyl)-2-(2-methoxyphenyl)piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B7434082.png)